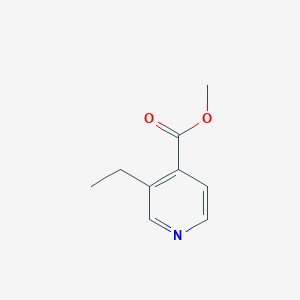

Methyl 3-ethylisonicotinate

概要

説明

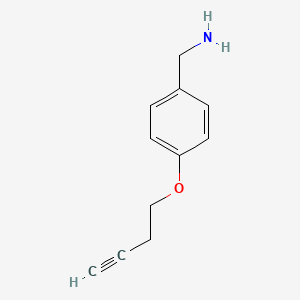

Methyl 3-ethylisonicotinate is a chemical compound with the formula C9H11NO2 . It is used for research purposes .

Synthesis Analysis

The synthesis of Methyl 3-ethylisonicotinate involves several steps. In one experiment, Methyl 3-bromopyridine-4-carboxylate was dissolved in anhydrous dioxane. A solution of diethyl zinc was added dropwise and then a catalyst was added. The mixture was heated at 70°C for 3.5 hours and then water followed with 1 N HCl was added. The mixture was extracted 3 times with ethyl acetate. The combined organic phase was washed with brine and dried over sodium sulfate. After evaporation, the residue was dissolved in DCM and purified on silica gel using 0-20% hexane/ethyl acetate to afford methyl 3-ethylpyridine-4-carboxylate .Physical And Chemical Properties Analysis

Methyl 3-ethylisonicotinate has a molecular formula of C9H11NO2 . Unfortunately, the search results do not provide more detailed physical and chemical properties.科学的研究の応用

Pest Management

Methyl 3-ethylisonicotinate has been identified as a non-pheromone semiochemical with potential for pest management strategies. It can be used for mass trapping, lure and kill, lure and infect, and as a behavioral synergist in conjunction with insecticides in various indoor and outdoor crops .

作用機序

Mode of Action

It’s important to note that the mode of action of a compound refers to how it interacts with its target to exert its effects .

Biochemical Pathways

The specific biochemical pathways affected by Methyl 3-ethylisonicotinate are not well-documented in the literature. Biochemical pathways refer to a series of chemical reactions occurring within a cell. In a pathway, the initial chemical (metabolite) is modified by a sequence of chemical reactions. These reactions are catalyzed by enzymes, where the product of one enzyme acts as the substrate for the next .

Result of Action

The result of action of a compound refers to the changes that occur at a molecular and cellular level as a result of the compound’s interaction with its target .

Action Environment

Environmental factors can include things like temperature, pH, and the presence of other molecules .

特性

IUPAC Name |

methyl 3-ethylpyridine-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO2/c1-3-7-6-10-5-4-8(7)9(11)12-2/h4-6H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZNEUDQKYLTUMJE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(C=CN=C1)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70732442 | |

| Record name | Methyl 3-ethylpyridine-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70732442 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

13341-16-7 | |

| Record name | Methyl 3-ethylpyridine-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70732442 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: The research paper mentions that previous syntheses of 20-deethyldasycarpidone have utilized methyl 3-ethylisonicotinate N-oxide as a starting material. Why is this compound significant in this context?

A1: While the provided research paper focuses on a novel synthetic route using 1,2,3,4-tetrahydrocarbazol-1-one as a starting point [], previous methods have employed methyl 3-ethylisonicotinate N-oxide. This significance likely stems from the compound's structural similarity to the target molecule. Methyl 3-ethylisonicotinate N-oxide contains a pyridine ring, similar to the core structure of 20-deethyldasycarpidone. Reacting this compound with indolemagnesium bromide can provide a foundation for building the complex tetracyclic ring system characteristic of the Strychnos alkaloids, to which 20-deethyldasycarpidone belongs.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-{[(3-Cyanopyridin-2-yl)amino]methyl}benzoic acid](/img/structure/B1530233.png)

![2-[(2-Methylbenzenesulfonyl)methyl]benzoic acid](/img/structure/B1530238.png)

![butyl[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]amine](/img/structure/B1530239.png)

![[2-(Methylsulfanyl)pyridin-4-yl]methanamine](/img/structure/B1530244.png)

amino}propanoic acid](/img/structure/B1530247.png)

![1-[3-(Aminomethyl)pentan-3-yl]-4-fluorobenzene](/img/structure/B1530255.png)